molecular formula C11H15NO B14045688 1-(4-Amino-3-ethylphenyl)propan-1-one

1-(4-Amino-3-ethylphenyl)propan-1-one

Cat. No.: B14045688
M. Wt: 177.24 g/mol
InChI Key: RAAXCUPNLMPUFQ-UHFFFAOYSA-N
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Description

1-(4-Amino-3-ethylphenyl)propan-1-one is an organic compound with the molecular formula C11H15NO It is characterized by the presence of an amino group attached to a phenyl ring, which is further substituted with an ethyl group and a propanone moiety

Preparation Methods

The synthesis of 1-(4-Amino-3-ethylphenyl)propan-1-one can be achieved through several routes. One common method involves the reaction of 4-aminoacetophenone with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods may involve the use of catalytic hydrogenation of the corresponding nitro compound, followed by reductive amination to introduce the amino group. This process can be optimized for large-scale production by employing continuous flow reactors and efficient catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(4-Amino-3-ethylphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form the corresponding carboxylic acid.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.

Scientific Research Applications

1-(4-Amino-3-ethylphenyl)propan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-ethylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

1-(4-Amino-3-ethylphenyl)propan-1-one can be compared with other similar compounds, such as:

    1-(4-Amino-3-methylphenyl)propan-1-one: This compound has a methyl group instead of an ethyl group, which can influence its chemical reactivity and biological activity.

    1-(4-Amino-3-ethylphenyl)butan-1-one: The presence of an additional carbon in the alkyl chain can affect the compound’s physical properties and interactions with biological targets.

    1-(4-Amino-2-ethylphenyl)propan-1-one: The position of the ethyl group on the phenyl ring can alter the compound’s steric and electronic properties, impacting its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

1-(4-amino-3-ethylphenyl)propan-1-one

InChI

InChI=1S/C11H15NO/c1-3-8-7-9(11(13)4-2)5-6-10(8)12/h5-7H,3-4,12H2,1-2H3

InChI Key

RAAXCUPNLMPUFQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C(=O)CC)N

Origin of Product

United States

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